Cytotoxic Activity of Mukonidine and its Derivative 6-Methoxymukonidine Against Cancer Cell Lines
Mukonidine itself has been reported to exhibit weak to moderate cytotoxicity against several cancer cell lines, including HepG2 (IC50 > 160 μM) . In contrast, a key derivative, 6-methoxymukonidine, showed moderate cytotoxicity against HuCCA-1, MOLT-3, and HepG2 cell lines with IC50 values ranging from 15.09 to 28.50 μg/mL [1]. This demonstrates that structural modification of Mukonidine, specifically O-methylation at the 6-position, can dramatically alter its cytotoxic potency, highlighting Mukonidine's value as a core scaffold for medicinal chemistry.
| Evidence Dimension | Cytotoxicity against HepG2 cell line |
|---|---|
| Target Compound Data | IC50 > 160 μM |
| Comparator Or Baseline | 6-Methoxymukonidine (IC50 15.09-28.50 μg/mL) |
| Quantified Difference | Approximately >10-fold difference in potency (based on conversion to molarity, assuming MW ~241 for Mukonidine and ~255 for 6-methoxymukonidine) |
| Conditions | HepG2 cell line, assay method for Mukonidine: WST-8 based CCK8 assay after 48 hrs; for 6-methoxymukonidine: unspecified assay. |
Why This Matters
The substantial difference in cytotoxicity between the parent compound and a closely related derivative underscores that Mukonidine possesses a unique and specific biological profile, making it essential for structure-activity relationship (SAR) studies where the unmodified scaffold is required as a baseline or negative control.
- [1] Chakthong, S., et al. Nat. Prod. Res. 2016, 30(15), 1690-1697. Carbazole-pyranocoumarin conjugate and two carbazole alkaloids from the stems of Clausena excavata. View Source
